

# A Technical Guide to the Global Warming Potential of HCFC-225

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: HCFC 225

Cat. No.: B1179509

[Get Quote](#)

This technical guide provides a comprehensive overview of the Global Warming Potential (GWP) of the hydrochlorofluorocarbon HCFC-225, targeted at researchers, scientists, and professionals in drug development. HCFC-225, primarily a mixture of two isomers, 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb), has been used as a solvent and cleaning agent, including as a replacement for CFC-113 in the aerospace and electronics industries.<sup>[1]</sup> Understanding its environmental impact, particularly its contribution to global warming, is crucial for regulatory compliance and the adoption of sustainable alternatives.

The Global Warming Potential is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO<sub>2</sub>).<sup>[2][3]</sup> It is determined by the gas's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime.<sup>[2][4]</sup> HCFCs are recognized as potent greenhouse gases and are controlled substances under the Montreal Protocol.<sup>[5][6]</sup>

## Quantitative Data for HCFC-225 Isomers

The key parameters determining the GWP of HCFC-225ca and HCFC-225cb are summarized below. These values are compiled from various scientific assessments, including reports from the Intergovernmental Panel on Climate Change (IPCC).

| Parameter                                                      | HCFC-225ca<br>(CHCl <sub>2</sub> CF <sub>2</sub> CF <sub>3</sub> ) | HCFC-225cb<br>(CHClFCF <sub>2</sub> CClF <sub>2</sub> ) | Reference                                                                       |
|----------------------------------------------------------------|--------------------------------------------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------|
| Atmospheric Lifetime<br>(years)                                | 1.9                                                                | 5.8                                                     | <a href="#">[2]</a> <a href="#">[4]</a>                                         |
| Radiative Efficiency<br>(W m <sup>-2</sup> ppb <sup>-1</sup> ) | 0.20                                                               | 0.32                                                    | <a href="#">[2]</a> <a href="#">[4]</a>                                         |
| Global Warming<br>Potential (GWP)                              |                                                                    |                                                         |                                                                                 |
| 20-year Time Horizon                                           | 429                                                                | 2030                                                    | <a href="#">[2]</a> <a href="#">[4]</a>                                         |
| 100-year Time<br>Horizon                                       | 122                                                                | 595                                                     | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| 500-year Time<br>Horizon                                       | 37                                                                 | 181                                                     | <a href="#">[2]</a> <a href="#">[4]</a>                                         |
| Ozone Depletion<br>Potential (ODP)                             | 0.025                                                              | 0.033                                                   | <a href="#">[7]</a>                                                             |

## Methodologies for Determining Global Warming Potential

The GWP of a compound like HCFC-225 is not measured directly but is calculated based on its atmospheric lifetime and radiative efficiency. The determination of these two parameters involves a combination of laboratory experiments and atmospheric modeling.

The primary sink for HCFCs in the atmosphere is their reaction with the hydroxyl (OH) radical in the troposphere.[\[5\]](#)[\[9\]](#) The atmospheric lifetime ( $\tau$ ) is therefore largely determined by the rate of this reaction.

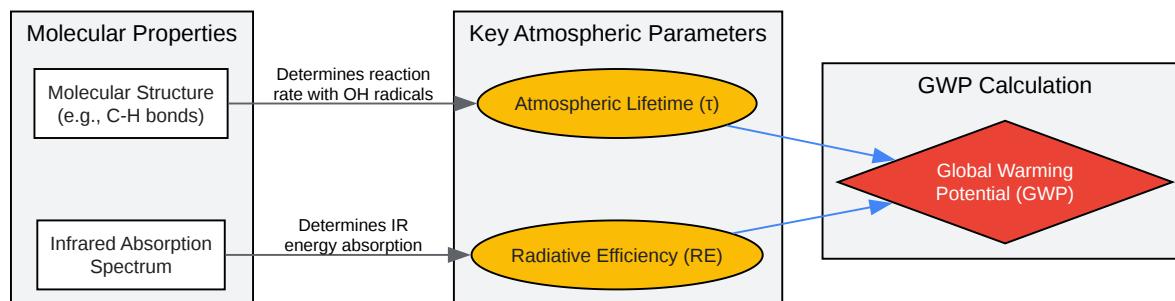
### Experimental Protocol:

- Kinetic Studies: The rate coefficients of the reaction between the HCFC and OH radicals are measured in the laboratory over a range of temperatures and pressures that are

representative of atmospheric conditions. This is often done using techniques like laser photolysis for OH radical generation and laser-induced fluorescence for its detection.

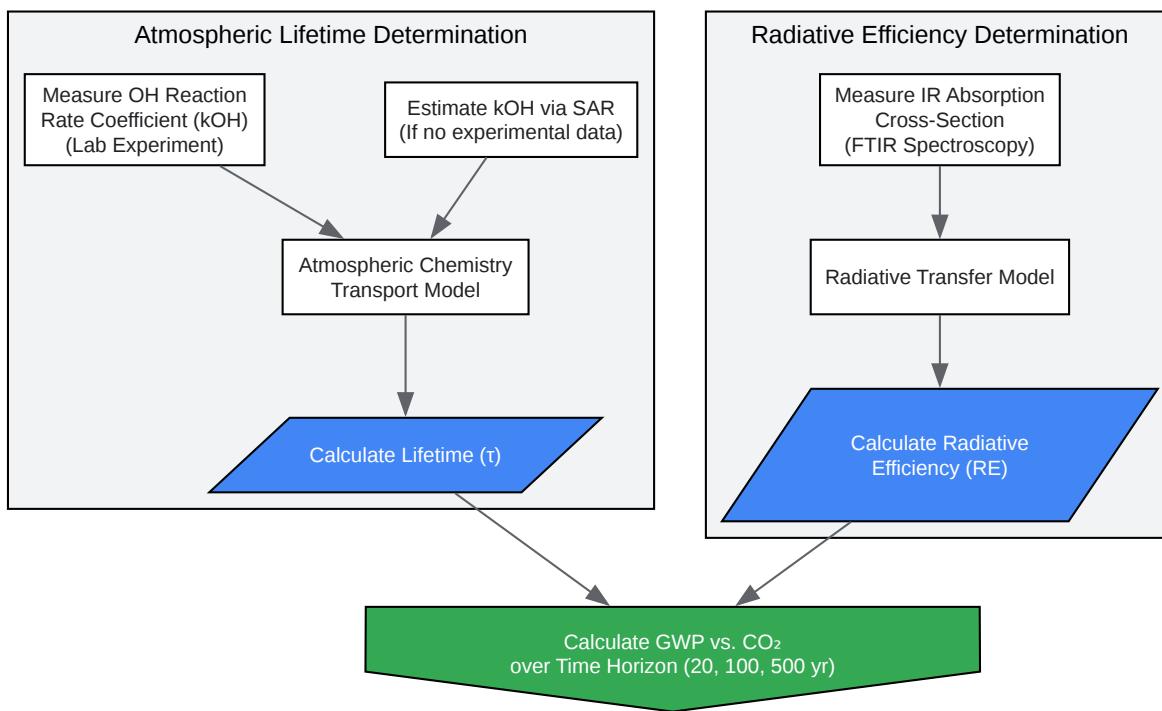
- **Structure-Activity Relationships (SARs):** In the absence of experimental data, SARs are used to estimate the OH reaction rate coefficients.[6] These relationships are derived from known kinetic data for a series of structurally similar compounds. The DeMore SAR, for instance, has been shown to perform well for halocarbons.[6]
- **Atmospheric Modeling:** The globally averaged atmospheric lifetime is calculated using 2-D or 3-D chemical transport models of the atmosphere.[9] These models incorporate the measured or estimated reaction rate coefficients, the global distribution of OH radicals, and other atmospheric loss processes like photolysis and reaction with O(<sup>1</sup>D) atoms.[5][10] The lifetime is defined as the total atmospheric burden of the compound divided by its total annual loss rate.[9]

Radiative efficiency (RE) quantifies the ability of a gas to absorb longwave (infrared) radiation. It represents the change in radiative forcing for a unit change in the atmospheric concentration of the gas.[2][11]


#### Experimental Protocol:

- **Infrared Absorption Spectroscopy:** The high-resolution infrared absorption cross-section of the HCFC is measured in the laboratory.[11][12] This is typically performed using Fourier-Transform Infrared (FTIR) spectroscopy.
  - **Sample Preparation:** A sample of the pure HCFC is introduced into a gas cell with a known optical path length.
  - **Spectral Acquisition:** The infrared spectrum is recorded over the relevant wavenumber range (typically 500-4000 cm<sup>-1</sup>). Measurements are taken at various pressures and temperatures to simulate different atmospheric altitudes.
  - **Cross-Section Calculation:** The absorption cross-section is calculated from the measured absorbance using the Beer-Lambert law.
- **Radiative Transfer Modeling:** The measured infrared absorption spectrum is used as an input for a radiative transfer model.[13] This model calculates the radiative forcing by simulating

the transfer of radiation through the Earth's atmosphere, accounting for factors like cloud cover and the overlap of absorption bands with other greenhouse gases (e.g., H<sub>2</sub>O, CO<sub>2</sub>). The radiative efficiency is then derived from these calculations.


## Visualizations

The following diagrams illustrate the key relationships and workflows involved in determining the GWP of HCFC-225.



[Click to download full resolution via product page](#)

Factors determining the Global Warming Potential (GWP) of HCFC-225.

[Click to download full resolution via product page](#)

Workflow for the experimental and computational determination of GWP.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. High-GWP Refrigerants | California Air Resources Board [ww2.arb.ca.gov]
- 4. archive.ipcc.ch [archive.ipcc.ch]

- 5. acp.copernicus.org [acp.copernicus.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. Lists of substances and blends | Ozone Secretariat [ozone.unep.org]
- 8. industriaeformazione.it [industriaeformazione.it]
- 9. csl.noaa.gov [csl.noaa.gov]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. The Radiative Efficiency and Global Warming Potential of HCFC-132b - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acp.copernicus.org [acp.copernicus.org]
- To cite this document: BenchChem. [A Technical Guide to the Global Warming Potential of HCFC-225]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179509#global-warming-potential-of-hcfc-225]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

